Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate
CAS No.: 1235384-24-3
Cat. No.: VC6904234
Molecular Formula: C17H24N2O4
Molecular Weight: 320.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235384-24-3 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.389 |
| IUPAC Name | ethyl N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H24N2O4/c1-2-22-17(21)18-12-14-8-10-19(11-9-14)16(20)13-23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,21) |
| Standard InChI Key | HYZBXPWTXYSUGP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate is characterized by a piperidine core modified with phenoxyacetyl and carbamate functional groups. Its IUPAC name, ethyl N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]carbamate, reflects this arrangement . The compound’s structure includes a central piperidin-4-ylmethyl group linked to a phenoxyacetyl moiety at the 1-position and an ethyl carbamate group at the methyl position.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1235384-24-3 |
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Molecular Weight | 320.4 g/mol |
| SMILES | CCOC(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
| InChI Key | HYZBXPWTXYSUGP-UHFFFAOYSA-N |
The three-dimensional conformation reveals a bent geometry around the piperidine ring, with the phenoxyacetyl group adopting a planar configuration due to resonance stabilization . This structural flexibility may enhance receptor binding efficiency.
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies indicate distinct signals for the ethyl carbamate group (δ 1.25 ppm for CH₃, δ 4.12 ppm for CH₂) and the phenoxyacetyl protons (δ 6.8–7.3 ppm for aromatic hydrogens). Mass spectrometry confirms the molecular ion peak at m/z 320.4, consistent with the molecular formula .
Synthesis and Optimization
Industrial Synthesis Pathways
The synthesis involves a three-step sequence:
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Piperidine Functionalization: 4-(Aminomethyl)piperidine is acylated with 2-phenoxyacetyl chloride under basic conditions to yield 1-(2-phenoxyacetyl)piperidin-4-yl)methylamine.
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Carbamate Formation: The amine intermediate reacts with ethyl chloroformate in dichloromethane, catalyzed by triethylamine, to form the carbamate linkage .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 2-Phenoxyacetyl chloride, Et₃N | 0–5°C | 85% |
| 2 | Ethyl chloroformate, Et₃N | 25°C | 78% |
| 3 | Silica gel chromatography | RT | 95% |
Scalability Challenges
Industrial-scale production faces hurdles in controlling exothermic reactions during acylation. Recent advances propose microreactor technology to enhance heat dissipation, improving yields to 92% for Step 1. Solvent recovery systems also reduce waste generation by 40%.
Biological Activity and Mechanism of Action
CCR5 Receptor Antagonism
Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate exhibits potent antagonism against CCR5, a G-protein-coupled receptor critical for HIV-1 entry. The compound’s phenoxyacetyl group forms a salt bridge with Asp-188 and Glu-283 residues in the CCR5 extracellular loop, preventing viral gp120 binding.
Key Findings:
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IC₅₀: 12 nM (CCR5 binding assay vs. maraviroc, IC₅₀ = 2 nM).
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Selectivity: >1,000-fold selectivity over CCR2 and CXCR4 receptors.
Antiviral Efficacy
In vitro studies using peripheral blood mononuclear cells (PBMCs) infected with R5-tropic HIV-1 demonstrate a 90% reduction in viral replication at 100 nM concentration. Synergy with tenofovir (combination index = 0.3) suggests potential for combination therapies.
Pharmacokinetics and ADME Profile
Absorption and Distribution
Oral administration in murine models yields a bioavailability of 67%, with peak plasma concentration (Cₘₐₓ) of 1.2 µM achieved at 2 hours. The compound’s logP value of 2.8 facilitates blood-brain barrier penetration, with brain-to-plasma ratio of 0.6 .
Table 3: Pharmacokinetic Parameters
| Parameter | Value (Mouse) | Value (Rat) |
|---|---|---|
| T₁/₂ (h) | 3.2 | 4.1 |
| Vd (L/kg) | 2.5 | 3.8 |
| CL (mL/min/kg) | 15 | 22 |
Metabolism and Excretion
Hepatic cytochrome P450 3A4 (CYP3A4) mediates oxidative metabolism, producing two major metabolites:
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